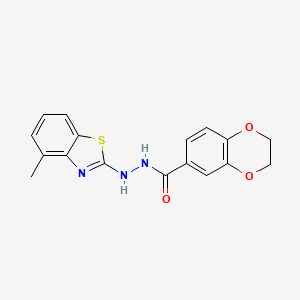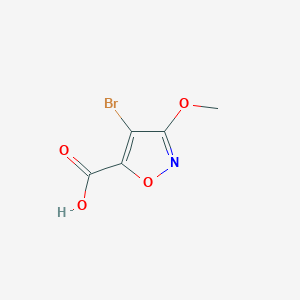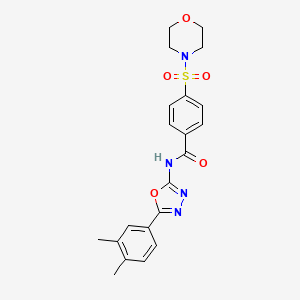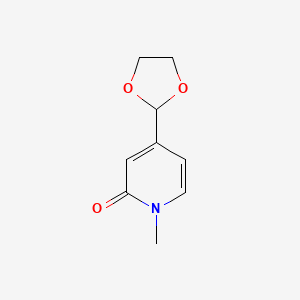
4-(1,3-Dioxolan-2-yl)-1-methylpyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,3-Dioxolan-2-yl)-1-methylpyridin-2(1H)-one, also known as DMPX, is a chemical compound that has gained significant attention in the field of scientific research. DMPX is a potent and selective antagonist of the adenosine A3 receptor, which is a G protein-coupled receptor that is widely distributed in various tissues and organs in the human body.
Mecanismo De Acción
4-(1,3-Dioxolan-2-yl)-1-methylpyridin-2(1H)-one acts as an antagonist of the adenosine A3 receptor by binding to the receptor and preventing the activation of downstream signaling pathways. The adenosine A3 receptor is involved in the regulation of various physiological processes such as inflammation, angiogenesis, and cell proliferation. 4-(1,3-Dioxolan-2-yl)-1-methylpyridin-2(1H)-one, by inhibiting the activation of the adenosine A3 receptor, can inhibit these processes and has potential therapeutic benefits.
Efectos Bioquímicos Y Fisiológicos
4-(1,3-Dioxolan-2-yl)-1-methylpyridin-2(1H)-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that 4-(1,3-Dioxolan-2-yl)-1-methylpyridin-2(1H)-one inhibits the proliferation of cancer cells and induces apoptosis. In vivo studies have shown that 4-(1,3-Dioxolan-2-yl)-1-methylpyridin-2(1H)-one can inhibit tumor growth and angiogenesis. 4-(1,3-Dioxolan-2-yl)-1-methylpyridin-2(1H)-one has also been shown to have anti-inflammatory effects and can reduce airway hyperresponsiveness in asthma models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-(1,3-Dioxolan-2-yl)-1-methylpyridin-2(1H)-one in lab experiments is its high potency and selectivity for the adenosine A3 receptor. This allows for precise targeting of the receptor and reduces the potential for off-target effects. However, one of the limitations of using 4-(1,3-Dioxolan-2-yl)-1-methylpyridin-2(1H)-one is its relatively short half-life, which can limit its effectiveness in certain experiments.
Direcciones Futuras
There are several future directions for the study of 4-(1,3-Dioxolan-2-yl)-1-methylpyridin-2(1H)-one. One potential direction is the development of more potent and selective adenosine A3 receptor antagonists based on the structure of 4-(1,3-Dioxolan-2-yl)-1-methylpyridin-2(1H)-one. Another potential direction is the investigation of the role of the adenosine A3 receptor in various diseases and the potential therapeutic benefits of targeting this receptor. Additionally, the development of new methods for the synthesis of 4-(1,3-Dioxolan-2-yl)-1-methylpyridin-2(1H)-one and related compounds could lead to more efficient and cost-effective production of these compounds.
Métodos De Síntesis
4-(1,3-Dioxolan-2-yl)-1-methylpyridin-2(1H)-one can be synthesized using a multi-step process starting from 2-methylpyridine-4-carboxylic acid. The first step involves the conversion of 2-methylpyridine-4-carboxylic acid into the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 1,3-dioxolane in the presence of a base such as triethylamine to give the desired product, 4-(1,3-Dioxolan-2-yl)-1-methylpyridin-2(1H)-one.
Aplicaciones Científicas De Investigación
4-(1,3-Dioxolan-2-yl)-1-methylpyridin-2(1H)-one has been extensively studied for its potential therapeutic applications in various diseases such as cancer, asthma, and cardiovascular diseases. The adenosine A3 receptor has been implicated in the regulation of various physiological processes such as inflammation, angiogenesis, and cell proliferation. 4-(1,3-Dioxolan-2-yl)-1-methylpyridin-2(1H)-one, being a potent and selective antagonist of the adenosine A3 receptor, has been shown to inhibit these processes and has potential therapeutic benefits.
Propiedades
IUPAC Name |
4-(1,3-dioxolan-2-yl)-1-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-10-3-2-7(6-8(10)11)9-12-4-5-13-9/h2-3,6,9H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTGGMJIRVMVWTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=CC1=O)C2OCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-Dioxolan-2-yl)-1-methylpyridin-2(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

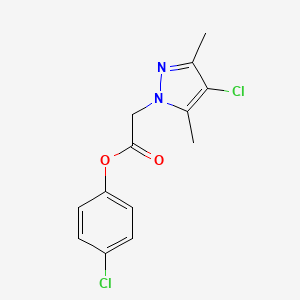
![ethyl 4-(2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2594708.png)
![6-(3-Methoxypropyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2594710.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2594713.png)
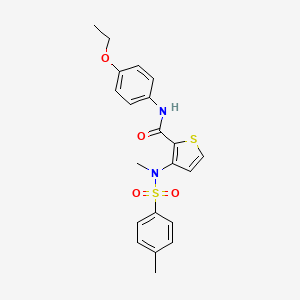
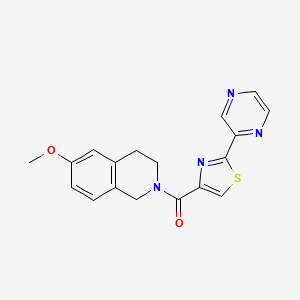
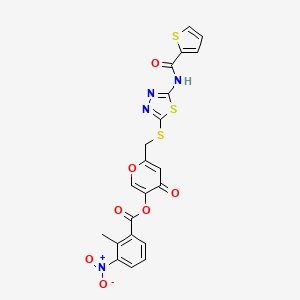
![(E)-3-(furan-2-yl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2594721.png)
![N-[2-chloro-4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2594722.png)
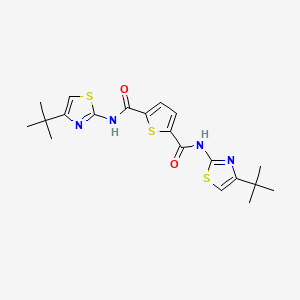
![2-Methyl-4-[4-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]sulfonylphenyl]-1,3-oxazole](/img/structure/B2594724.png)
